molecular formula C11H10N4 B1269344 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile CAS No. 91091-13-3

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1269344
CAS No.: 91091-13-3
M. Wt: 198.22 g/mol
InChI Key: GAVXFBPVQOBHDS-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C11H10N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group at the 5-position, a benzyl group at the 1-position, and a carbonitrile group at the 4-position of the pyrazole ring.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile is a derivative of 5-amino-pyrazoles, which are known to be potent reagents in organic and medicinal synthesis . These compounds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

It is known that the compound interacts with its targets through a process known as anomeric based oxidative aromatization . This process involves the reaction of the compound with the acidic part of a catalyst, leading to the preparation of a new compound and the release of a molecule of H2 .

Biochemical Pathways

It is known that the compound is involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are important in the construction of diverse organic molecules with versatile functionalities .

Pharmacokinetics

It is known that the compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .

Result of Action

It is known that the compound has a wide range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is synthesized using a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of certain chemicals in the environment.

Biochemical Analysis

Biochemical Properties

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox states. Additionally, this compound may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can occur over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . For instance, this compound has been shown to inhibit the activity of pyruvate kinase, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method involves the use of alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction typically proceeds at room temperature, yielding the desired product in high yields (86–96%).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis. The use of green solvents and heterogeneous catalysts makes the process environmentally benign and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into corresponding amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with modified amino groups.

    Reduction: Reduced forms of the carbonitrile group, such as primary amines.

    Substitution: Various substituted pyrazole derivatives with different functional groups.

Comparison with Similar Compounds

Uniqueness: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the benzyl group, which can influence its lipophilicity and ability to interact with biological membranes. This structural feature may enhance its biological activity and make it a valuable compound for drug development and other applications .

Properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXFBPVQOBHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349770
Record name 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91091-13-3
Record name 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A procedure analogous to that described in Example 1 was followed except 1.55 g (12.7 mM) of ethoxymethylene malononitrile was added to 1.70 g (13.9 mM) of benzylhydrazine in ethanol. Following completion of the reaction 0.82 g (33%) of the product was obtained as a tan solid; tlc, Rf =0.24, silica gel, ethyl acetate:hexane (1:1).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
0.82 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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